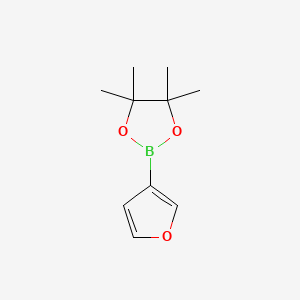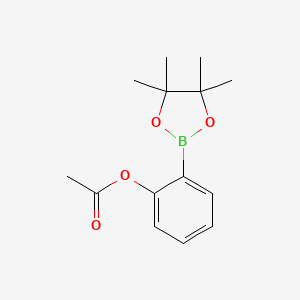
(4-bromophenyl)methylphosphonic Acid
Vue d'ensemble
Description
“(4-bromophenyl)methylphosphonic Acid” is a chemical compound with the linear formula C6H6BrO3P . It has a molecular weight of 236.991 . This compound is part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of phosphonic acids can be achieved through various methods. One of the most effective methods is the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Another method involves the selective esterification of phosphonic acids .Molecular Structure Analysis
The molecular structure of “(4-bromophenyl)methylphosphonic Acid” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .Chemical Reactions Analysis
Phosphonic acids, including “(4-bromophenyl)methylphosphonic Acid”, can undergo various chemical reactions. For instance, they can undergo selective esterification processes to form mono- and diesters . The reaction course is significantly influenced by temperature .Applications De Recherche Scientifique
Polymer Electrolyte Membranes for Fuel Cells
(4-Bromophenyl)methylphosphonic acid and its derivatives have been utilized in the development of polymeric electrolyte membranes. These membranes exhibit excellent thermal and oxidative stability, low methanol permeability, and reasonable proton conductivity. This makes them promising candidates for fuel cell applications, where such properties are critical for efficient and reliable energy conversion (Liu et al., 2006).
Vibrational Characterization and Surface Enhanced Raman Spectroscopy (SERS)
(4-Bromophenyl)methylphosphonic acid is used in the study of adsorption geometry on SERS-active surfaces, which is important for molecular sensing and detection. Understanding the adsorption mode of molecules like (4-bromophenyl)methylphosphonic acid helps in the design of more effective SERS substrates for analytical applications (Pięta et al., 2014).
Synthesis of Phosphonic Acids
Research on the synthesis of (4-bromophenyl)methylphosphonic acid derivatives has provided insights into the influence of substituents on the properties of these compounds. The synthesis methods have implications for the development of novel chemicals with specific functionalities, particularly in the context of materials science and pharmaceuticals (Böhmer et al., 1993).
Metal Hybrid Derivatives
(4-Bromophenyl)methylphosphonic acid has been used in the synthesis of various metal hybrid derivatives. These compounds have potential applications in areas such as catalysis, material science, and possibly even in medical fields due to their unique chemical properties (Gómez-Alcántara et al., 2004).
Environmental Monitoring
Studies involving (4-bromophenyl)methylphosphonic acid derivatives have been conducted in the context of environmental monitoring, particularly in detecting degradation products of nerve agents. This research is crucial for environmental safety and counter-terrorism efforts (Rodin et al., 2015).
Safety And Hazards
The safety data sheet for a similar compound, Methylphosphonic acid, suggests that it can be harmful if swallowed and can cause severe skin burns and eye damage . It is recommended to wear personal protective equipment, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Orientations Futures
Phosphonic acids, including “(4-bromophenyl)methylphosphonic Acid”, have a wide range of applications in various fields such as agriculture, medicine, and as markers of chemical warfare agents . Their synthesis methods continue to be improved, enabling the introduction of a large variety of substitution patterns .
Propriétés
IUPAC Name |
(4-bromophenyl)methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSDTRXBGITXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378624 | |
| Record name | (4-bromophenyl)methylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromophenyl)methylphosphonic Acid | |
CAS RN |
40962-34-3 | |
| Record name | (4-bromophenyl)methylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)


![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)



![N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline](/img/structure/B1272644.png)

